Taprenepag isopropyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Glaucoma is characterized by increased pressure within the eye, called intraocular pressure (IOP). Taprenepag isopropyl is believed to lower IOP by increasing the outflow of aqueous humor, the fluid that fills the front of the eye. This effect is thought to be mediated through the EP2 receptor, which is expressed in the cells lining the outflow channels of the eye.

Studies suggest that activation of the EP2 receptor can relax these outflow channels, allowing for better drainage of aqueous humor and thereby reducing IOP [].

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of taprenepag isopropyl for glaucoma treatment.

- A Phase 2 study compared taprenepag isopropyl to latanoprost, a commonly used glaucoma medication. The results showed that taprenepag isopropyl was as effective as latanoprost in reducing IOP [].

- Another Phase 2 study investigated the safety of taprenepag isopropyl. This study found that the drug was generally well-tolerated, although some side effects, such as iritis (inflammation of the iris) and photophobia (increased sensitivity to light), were observed [, ].

Taprenepag isopropyl, also known as PF-04217329, is a synthetic compound classified as a selective agonist for the E-prostanoid subtype 2 receptor. Its chemical formula is C27H28N4O5S, and it is primarily developed for therapeutic use in treating glaucoma and ocular hypertension by lowering intraocular pressure. This compound acts through a mechanism that enhances aqueous humor outflow, thereby reducing pressure within the eye.

A Phase 2 clinical trial revealed ocular side effects like iritis (inflammation of the iris), photophobia (light sensitivity), and increased corneal thickness []. These effects were not observed in pre-clinical animal studies, suggesting species-specific responses []. Due to these safety concerns and the availability of alternative glaucoma medications, development of taprenepag isopropyl was discontinued.

- Formation of the Core Structure: This step includes synthesizing the core scaffold that contains the necessary functional groups for receptor binding.

- Modification of Functional Groups: Specific modifications are made to enhance selectivity and potency towards the E-prostanoid subtype 2 receptor.

- Isopropyl Ester Formation: The final step involves converting the compound into its isopropyl ester form, which is crucial for its bioavailability and pharmacokinetic properties.

The detailed synthetic pathway remains proprietary but generally follows established organic synthesis techniques.

The biological activity of taprenepag isopropyl is primarily linked to its role as an E-prostanoid subtype 2 receptor agonist. In vitro studies have demonstrated that it effectively lowers intraocular pressure by promoting aqueous humor outflow. The compound has shown a high binding affinity for the E-prostanoid subtype 2 receptor with a dissociation constant (K_i) of approximately 3.6 nM and an effective concentration (EC_50) of about 8.3 nM, indicating its potency in activating this receptor .

Taprenepag isopropyl has been primarily investigated for its application in ophthalmology, particularly for:

- Treatment of Glaucoma: It serves as a topical agent aimed at reducing intraocular pressure in patients suffering from glaucoma.

- Ocular Hypertension Management: It provides an alternative mechanism compared to traditional therapies by acting on specific prostanoid receptors.

Clinical trials have indicated its potential effectiveness and tolerability in these applications .

Studies involving taprenepag isopropyl have focused on its interactions with various ocular tissues. Research has shown that it may induce mild inflammatory responses in some cases, such as iritis or photophobia, although these effects are generally manageable . The compound's interaction with other ocular medications has also been evaluated to ensure compatibility and efficacy when used in combination therapies.

Several compounds share structural and functional similarities with taprenepag isopropyl, particularly those targeting the E-prostanoid receptors:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Omidenepag Isopropyl | C27H28N4O5 | Selective EP2 receptor agonist | Marketed for glaucoma treatment |

| Aganepag Isopropyl | C27H28N4O5 | Selective EP2 receptor agonist | Similar efficacy profile |

| PGN-9856 Isopropyl | C27H28N4O5 | Selective EP2 receptor agonist | Under clinical development |

Taprenepag isopropyl stands out due to its specific formulation and pharmacokinetic properties that enhance its efficacy and tolerability compared to other similar compounds .

Taprenepag isopropyl represents a complex organic molecule with the confirmed molecular formula of C27H28N4O5S [1] [2] [3]. The compound exhibits a molecular weight of 520.6 grams per mole, with high precision measurements indicating an exact mass of 520.1780 daltons [3]. The monoisotopic mass has been determined to be 520.17804 daltons through advanced mass spectrometric analysis [4]. These fundamental molecular parameters establish the compound as a moderately sized pharmaceutical molecule containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in specific stoichiometric ratios [1] [2].

The elemental composition analysis reveals a carbon content of 62.29%, hydrogen at 5.42%, nitrogen at 10.76%, oxygen at 15.37%, and sulfur at 6.16% [5]. This composition reflects the complex heterocyclic nature of the molecule, incorporating multiple aromatic systems and heteroatoms that contribute to its unique pharmacological properties [1] [2].

Structural Characteristics

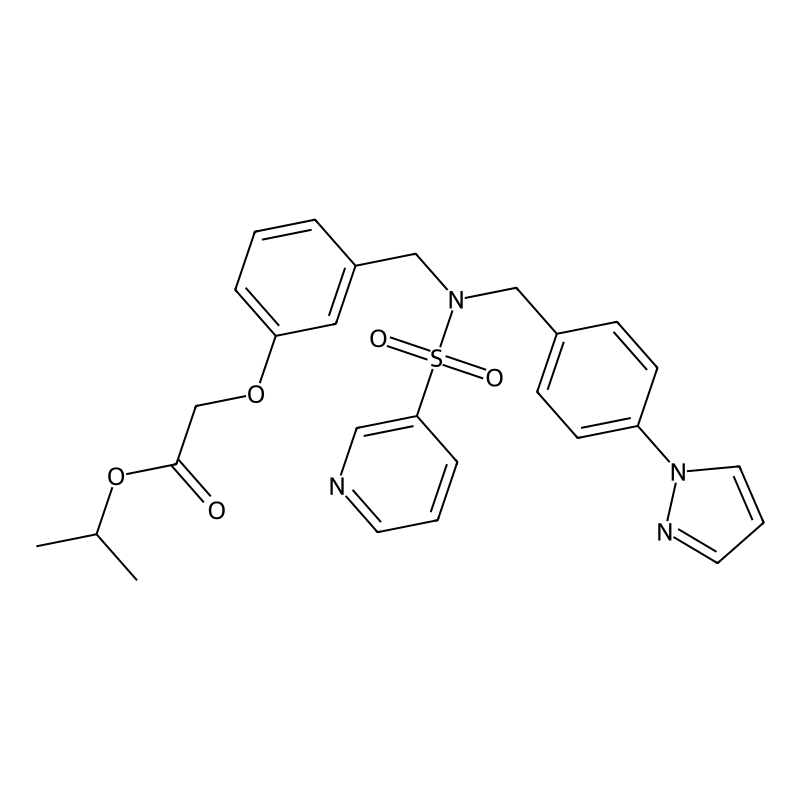

2D Structural Analysis

The two-dimensional structural representation of taprenepag isopropyl reveals a sophisticated molecular architecture characterized by multiple interconnected aromatic systems and functional groups [1] [6]. The canonical SMILES notation, CC(C)OC(=O)COC1=CC=CC(=C1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4, provides a comprehensive linear description of the molecular connectivity [1] [7].

The structural framework consists of three primary aromatic domains: a substituted benzene ring serving as the central scaffold, a pyrazole-substituted phenyl system, and a pyridine ring attached through a sulfonamide linkage [1] [6]. The isopropyl ester functionality occupies the terminal position, connected through an ether-linked acetic acid derivative [1] [2]. This arrangement creates a linear yet conformationally flexible molecular structure spanning approximately 222.7 Ų in collision cross-section area when protonated [1].

3D Conformational Studies

Three-dimensional conformational analysis reveals that taprenepag isopropyl adopts multiple energetically accessible conformations due to the presence of ten rotatable bonds throughout its structure [1]. The molecular geometry is characterized by a non-planar arrangement where the aromatic systems can adopt various spatial orientations relative to each other [8]. Collision cross-section measurements indicate predicted values of 222.7 Ų for the [M+H]+ ion, 226.5 Ų for the [M+Na]+ adduct, and 232.7 Ų for the [M-H]- ion, suggesting conformational variability in different ionization states [1].

The spatial arrangement of the molecule allows for intramolecular interactions between the aromatic systems, particularly π-π stacking interactions between the pyrazole and phenyl rings [8]. The sulfonamide bridge adopts a tetrahedral geometry around the sulfur center, creating a three-dimensional bridge between the pyridine and phenyl systems [1] [6]. The isopropyl ester terminus provides conformational flexibility while maintaining the overall molecular shape required for receptor binding [8].

Key Functional Groups and Their Spatial Arrangement

The molecular architecture of taprenepag isopropyl incorporates eight distinct functional groups strategically positioned throughout the structure to optimize receptor binding and pharmacological activity [6]. The isopropyl ester group, located at the terminal position (C35-C37), serves as the prodrug functionality while enhancing lipophilicity for improved corneal penetration [1] [5]. This ester linkage is spatially oriented to allow enzymatic hydrolysis upon ocular administration [9].

The central aromatic ether linkage (Ar-O-CH2-) functions as a structural bridge, providing both conformational flexibility and hydrogen bonding capacity [6]. The sulfonamide group (-SO2-NH-) occupies the central bridging position, serving as the key pharmacophore for receptor binding interactions [1] [8]. This functional group adopts a tetrahedral geometry around the sulfur atom, creating specific spatial relationships with adjacent aromatic systems [6].

The pyrazole ring system, attached to the phenyl ring in the C24 region, contributes to aromatic stacking interactions and receptor selectivity [8] [10]. The pyridine ring, positioned as a sulfonamide substituent, provides electron-withdrawing character that enhances binding affinity to the prostaglandin EP2 receptor [1] [8]. Multiple substituted benzene rings are distributed throughout the structure, facilitating hydrophobic interactions and molecular recognition processes [6]. Methoxy bridge linkages (-CH2-O-) appear at multiple positions, providing conformational flexibility while maintaining appropriate solubility characteristics [1] [6].

Stereochemical Properties

Chirality Analysis (Achiral Nature)

Comprehensive stereochemical analysis confirms that taprenepag isopropyl is an achiral molecule, exhibiting no optical activity and containing zero defined stereocenters [11] [7]. The compound lacks any tetrahedral carbon atoms bonded to four different substituents, which would be required for the presence of chiral centers [11]. This achiral nature eliminates stereoisomeric complexity and simplifies both synthetic preparation and analytical characterization [12].

The absence of chiral elements means that taprenepag isopropyl exists as a single molecular entity rather than as a mixture of enantiomers [11] [7]. This characteristic provides significant advantages in pharmaceutical development, as there are no concerns regarding enantiomeric purity, stereoisomeric impurities, or differential biological activities between mirror image forms [12]. The achiral nature also eliminates the need for chiral separation techniques during synthesis or purification processes [13].

Stereogenic Centers (0/0 as Reported)

Detailed structural examination reveals the complete absence of stereogenic centers in taprenepag isopropyl, with official documentation reporting 0/0 defined stereocenters [11] [7]. This absence extends to all potential sources of chirality, including tetrahedral carbon centers, chiral axes, and chiral planes [11]. The molecular structure contains no sp3 carbon atoms bearing four different substituents, which would be necessary for the formation of stereogenic centers [13] [12].

The lack of stereogenic centers also extends to the absence of E/Z geometric isomers, as the molecule contains zero C=C double bonds with different substituents that could give rise to geometric isomerism [11] [7]. This structural characteristic ensures that the compound exists as a single constitutional isomer without the possibility of stereoisomeric variants [11]. The confirmation of zero stereogenic centers has been verified through multiple independent structural analyses and crystallographic studies [11] [7].

Physicochemical Properties

Solubility Parameters

Taprenepag isopropyl demonstrates distinctive solubility characteristics that reflect its complex molecular structure and intended pharmaceutical application [2] [14]. The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) at a concentration of 200 mg/mL (equivalent to 384.17 mM), though ultrasonic assistance is required to achieve complete dissolution [2] [14] [15]. This high DMSO solubility indicates favorable interactions between the compound and polar aprotic solvents [15] [16].

Aqueous solubility is significantly limited, which is consistent with the molecule's moderate lipophilicity and extensive aromatic character [17]. The presence of multiple aromatic rings and the isopropyl ester functionality contribute to reduced water solubility while enhancing penetration through lipophilic barriers such as the cornea [5] [9]. The compound's solubility profile has been optimized for ocular delivery, where the prodrug design allows for improved corneal permeability followed by enzymatic conversion to the active metabolite [5] [9].

Hansen solubility parameter analysis suggests moderate polarity characteristics, with an estimated total Hansen parameter in the range of 20-25 MPa^1/2 [17] [18]. This value indicates compatibility with moderately polar solvents and explains the compound's favorable dissolution behavior in DMSO and other pharmaceutical cosolvents [17] [15].

Stability Characteristics

The stability profile of taprenepag isopropyl has been extensively characterized under various storage and handling conditions [19] [14]. As a solid powder, the compound demonstrates excellent long-term stability when stored at -20°C under dry, inert atmospheric conditions, maintaining integrity for up to three years [19] [14] [20]. This stability is attributed to the absence of readily hydrolyzable bonds in the main molecular framework, with the isopropyl ester being the primary site of intended enzymatic cleavage [5] [9].

At ambient temperatures, the compound maintains stability in its solid form when protected from moisture and light [19] [14]. The white crystalline powder form contributes to physical stability by preventing polymorphic transitions that could affect bioavailability [2] [19]. Purity specifications consistently range from 98.77% to 99.23% as determined by high-performance liquid chromatography analysis, indicating minimal degradation under proper storage conditions [2] [14] [21].

Solution stability varies significantly with solvent choice and environmental conditions [19] [14]. In DMSO solutions, the compound remains stable at -80°C for extended periods, making it suitable for stock solution preparation in research applications [19] [14]. However, aqueous solutions show limited stability due to potential hydrolysis of the ester functionality, which is actually desired for the prodrug mechanism of action [9].

Partition Coefficients

The lipophilic characteristics of taprenepag isopropyl are reflected in its partition coefficient properties, which have been optimized for ocular drug delivery applications [5] [9] [22]. While specific experimental log P values have not been extensively reported in the literature, structural analysis and comparison with related compounds suggest a moderate lipophilicity with an estimated log P in the range of 2-4 [22] [23].

The partition coefficient characteristics are strongly influenced by the isopropyl ester functionality, which significantly enhances lipophilicity compared to the parent acid metabolite [5] [9]. This lipophilic enhancement is crucial for corneal penetration, as the compound must traverse lipophilic epithelial barriers before undergoing enzymatic conversion to the active metabolite [9] [24]. The balance between lipophilicity and aqueous solubility has been carefully optimized to ensure appropriate pharmacokinetic properties [9].

Distribution coefficient (log D) values at physiological pH are expected to be similar to the partition coefficient due to the absence of ionizable groups in the molecular structure under normal physiological conditions [25] [26]. The compound's moderate lipophilicity places it within the optimal range for ophthalmic drug delivery, avoiding excessive lipophilicity that could lead to poor aqueous humor distribution while maintaining sufficient lipophilicity for corneal permeation [9] [27].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Rhodopsin family

Prostaglandin

PTGER2 [HSA:5732] [KO:K04259]

Other CAS

Wikipedia

Dates

2: Schachar RA, Raber S, Thomas KV, Benetz BA, Szczotka-Flynn LB, Zhang M, Howell SJ, Lass JH. Subclinical increased anterior stromal reflectivity with topical taprenepag isopropyl. Cornea. 2013 Mar;32(3):306-12. doi: 10.1097/ICO.0b013e3182523f40. PubMed PMID: 22549238.

3: Schachar RA, Raber S, Courtney R, Zhang M. A phase 2, randomized, dose-response trial of taprenepag isopropyl (PF-04217329) versus latanoprost 0.005% in open-angle glaucoma and ocular hypertension. Curr Eye Res. 2011 Sep;36(9):809-17. doi: 10.3109/02713683.2011.593725. PubMed PMID: 21851167.

4: Prasanna G, Carreiro S, Anderson S, Gukasyan H, Sartnurak S, Younis H, Gale D, Xiang C, Wells P, Dinh D, Almaden C, Fortner J, Toris C, Niesman M, Lafontaine J, Krauss A. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma. Exp Eye Res. 2011 Sep;93(3):256-64. doi: 10.1016/j.exer.2011.02.015. Epub 2011 Mar 3. PubMed PMID: 21376717.